Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
Overview
Description
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is a chemical compound with the molecular formula C11H16O4 . It has an average mass of 212.242 Da and a monoisotopic mass of 212.104858 Da .
Synthesis Analysis
While specific synthesis methods for Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate were not found in the search results, one study mentions the enzyme-catalyzed hydrolysis of this compound by lipases from Candida antarctica and Burkholderia cepacia .Molecular Structure Analysis
The InChI string for Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate isInChI=1S/C11H16O4/c1-14-8(12)10-3-5-11(7-10,6-4-10)9(13)15-2/h3-7H2,1-2H3
. Its canonical SMILES string is COC(=O)C12CCC(C1)(CC2)C(=O)OC
. Chemical Reactions Analysis
One study reported the enzyme-catalyzed hydrolysis of Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate by lipases from Candida antarctica and Burkholderia cepacia . This reaction yielded the corresponding monoester 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid in excellent yields with negligible amounts of diacid .Physical And Chemical Properties Analysis
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate has a density of 1.2±0.1 g/cm³, a boiling point of 264.9±13.0 °C at 760 mmHg, and a flash point of 124.3±18.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds . Its polar surface area is 53 Ų .Scientific Research Applications
Synthesis and Application in Polymer Science
- Synthesis of Analogs : A study by Kubyshkin et al. (2007) focused on synthesizing a non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid, using dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (Kubyshkin, Mikhailiuk, & Komarov, 2007).
- Polyester Synthesis : Liu and Turner (2010) used dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate in the synthesis of random and amorphous copolyesters. These polyesters were analyzed for their mechanical and thermal properties (Liu & Turner, 2010).
Chemical Synthesis and Organic Chemistry Applications
- Intermediate in Synthesis : Della and Tsanaktsidis (1985) described the synthesis of bridgehead-bridgehead substituted bicycloalkanes using dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate as an intermediate (Della & Tsanaktsidis, 1985).
- Enzyme-Catalyzed Hydrolysis : Guo et al. (2014) explored the enzyme-catalyzed hydrolysis of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate for producing monoesters with high yields, demonstrating its utility in biochemical processes (Guo, Wong, Hickey, Patel, Qian, & Goswami, 2014).
Novel Building Blocks and Derivatives
- Nucleoside Building Blocks : Kaneko, Katagiri, and Nomura (1990) synthesized dimethyl 3-acetoxy-5,6-exo-epoxybicyclo [2.2.1] heptane-2,2-dicarboxylate as a novel building block for carbocyclic arabinosyl nucleosides, showcasing its potential in nucleoside synthesis (Kaneko, Katagiri, & Nomura, 1990).
Material Science and Engineering Applications
- Polyimide Synthesis : Qing Feng-ling (2007) utilized dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate in the synthesis of polyimides, which are important in the production of high-performance plastics (Qing Feng-ling, 2007).
Applications in Organic Chemistry Transformations
- Catalysis and Transformation : Mitsudo et al. (1999) investigated the use of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate in the ruthenium complex-catalyzed dimerization of 2,5-norbornadiene, highlighting its role in facilitating complex organic transformations (Mitsudo, Suzuki, Zhang, Imai, Fujita, Manabe, Shiotsuki, Watanabe, Wada, & Kondo, 1999).
Future Directions
While specific future directions for Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate were not found in the search results, one study mentioned the use of similar cycloaliphatic diesters in the preparation of random and amorphous copolyesters . This suggests potential applications in polymer science.
properties
IUPAC Name |
dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-8(12)10-3-5-11(7-10,6-4-10)9(13)15-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGSPDWVUMFEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545505 | |
Record name | Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |
CAS RN |
15448-76-7 | |
Record name | Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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